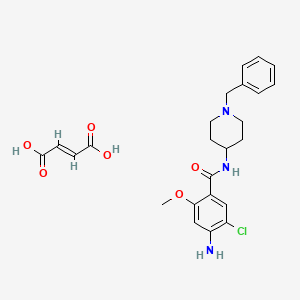
CID 16219273
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dCDP , is a nucleotide derivative. It plays a crucial role in cellular processes, particularly in DNA synthesis and repair. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes::
Chemical Synthesis: dCDP can be synthesized chemically by phosphorylating 2′-deoxycytidine monophosphate (dCMP) using pyrophosphate (PPi) as the phosphate donor.
Enzymatic Conversion: Enzymes such as CDP kinase can catalyze the conversion of deoxycytidine triphosphate (dCTP) to dCDP.
- Industrial production methods typically involve enzymatic processes due to their efficiency and specificity.
化学反応の分析
Types of Reactions::
Phosphorylation: dCDP serves as a substrate for various kinases, including CDP kinase.
Nucleophilic Substitution: It can undergo substitution reactions with other nucleophiles.
Redox Reactions: dCDP participates in redox processes, such as oxidation and reduction.
Phosphorylation: Requires ATP or GTP as phosphate donors.
Substitution Reactions: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Redox Reactions: Oxidizing or reducing agents (e.g., NADP+/NADPH).
dCMP: The dephosphorylated form of dCDP.
dCTP: The triphosphate form, essential for DNA synthesis.
科学的研究の応用
Biochemistry: dCDP is a key player in nucleotide metabolism.
DNA Repair: It contributes to DNA repair processes.
Antiviral Agents: Some analogs of dCDP exhibit antiviral activity.
Drug Development: Researchers explore its potential as a target for drug development.
作用機序
Molecular Targets: dCDP interacts with enzymes involved in DNA synthesis and repair.
Pathways: It integrates into the nucleotide pool, influencing DNA replication and cell division.
類似化合物との比較
Similar Compounds: Other nucleotide derivatives like dCMP, dCTP, and dTDP.
Uniqueness: dCDP’s specific role in DNA repair sets it apart.
Remember that dCDP is a valuable molecule with diverse applications across biological and chemical research
特性
分子式 |
C9H17N3NaO11P2 |
|---|---|
分子量 |
428.18 g/mol |
InChI |
InChI=1S/C9H15N3O10P2.Na.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;1H2 |
InChIキー |
COWPZSABQNOOQC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O.O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



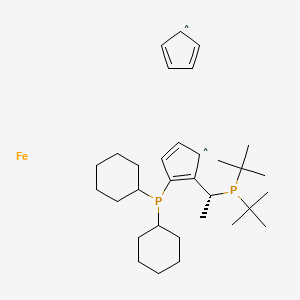

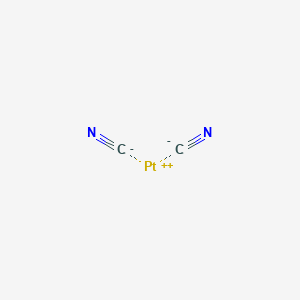
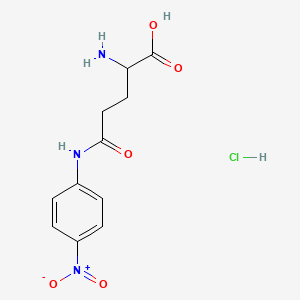


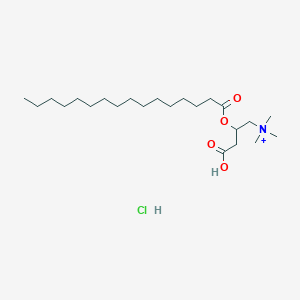
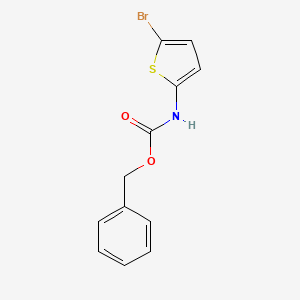

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
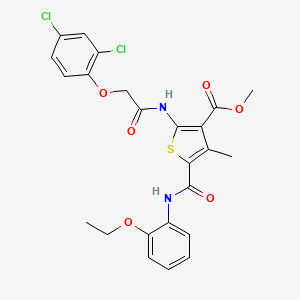
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
